N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride
Description
N-{[1-(3,5-Dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride is a synthetic organic compound characterized by two cyclopropane rings and a 3,5-dimethylphenyl substituent. The amine group is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. Structurally, the compound combines rigidity (from cyclopropane rings) with lipophilicity (from the aromatic methyl groups), which may influence its bioavailability and interaction with biological targets.
Properties
CAS No. |
1354949-55-5 |
|---|---|
Molecular Formula |
C15H22ClN |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
N-[[1-(3,5-dimethylphenyl)cyclopropyl]methyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-11-7-12(2)9-13(8-11)15(5-6-15)10-16-14-3-4-14;/h7-9,14,16H,3-6,10H2,1-2H3;1H |
InChI Key |
CUDFQLNTNVYNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CC2)CNC3CC3)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclopropyl Group
The initial step in the synthesis involves the formation of the cyclopropyl group through cyclopropanation reactions. Two common approaches include:
Method A: Diazomethane-Based Cyclopropanation
- Reagents: Diazomethane (CH2N2)
- Conditions: Low temperature (-20°C to 0°C), inert atmosphere
- Catalyst: Typically copper or rhodium-based catalysts
- Reaction time: 2-4 hours
Method B: Simmons-Smith Cyclopropanation
- Reagents: Diiodomethane (CH2I2), zinc-copper couple
- Conditions: Room temperature to reflux in diethyl ether or DCM
- Reaction time: 6-12 hours
- Yield: Typically 65-80%
Attachment to the Dimethylphenyl Ring
The second major step involves attaching the cyclopropyl group to the 3,5-dimethylphenyl ring:
Friedel-Crafts Alkylation Approach:
- Reagents: 3,5-dimethylbenzene, cyclopropyl halide derivative
- Catalyst: Lewis acids (AlCl3, FeCl3)
- Solvent: Dichloromethane or carbon disulfide
- Temperature: 0°C to room temperature
- Reaction time: 4-8 hours
- Yield: 50-70%
Formation of the Amine Group
Industrial Production Methods
For larger-scale synthesis of this compound, several modifications to the laboratory procedures are typically implemented:
Continuous Flow Reactors
Industrial production often utilizes continuous flow reactors to enhance efficiency and yield:
Advantages of Continuous Flow Systems:
- Better temperature control
- Improved mixing
- Enhanced safety for hazardous reagents (e.g., diazomethane)
- Higher throughput
- More consistent product quality
Automated Synthesis
Automation plays a crucial role in industrial production:
- Precise reagent addition
- Controlled reaction parameters
- In-line analysis
- Reduced manual handling
- Improved reproducibility
Reaction Yield Analysis
The overall yield for the complete synthesis varies depending on the specific methods employed. The table below summarizes typical yields for each step and overall process:
| Synthetic Step | Method | Typical Yield (%) | Reaction Time | Key Factors Affecting Yield |
|---|---|---|---|---|
| Cyclopropanation | Diazomethane | 70-85 | 2-4 hours | Temperature control, catalyst purity |
| Cyclopropanation | Simmons-Smith | 65-80 | 6-12 hours | Quality of Zn-Cu couple, moisture exclusion |
| Friedel-Crafts Alkylation | AlCl3 catalyzed | 50-70 | 4-8 hours | Lewis acid quality, reaction temperature |
| Reductive Amination | NaCNBH3 | 60-75 | 12-24 hours | pH control, reagent ratios |
| HCl Salt Formation | Anhydrous HCl | 85-95 | 1-2 hours | Solvent purity, crystallization conditions |
| Overall Yield | Combined Process | 15-40 | 25-50 hours | Purification efficiency between steps |
Purification Techniques
The purification of this compound is critical for achieving high purity (≥95%) required for research applications:
Chromatographic Methods
- Stationary phase: Silica gel or alumina
- Mobile phase: Gradient elution with hexane/ethyl acetate mixtures
- Detection: TLC with ninhydrin or UV visualization
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile/water with 0.1% formic acid
- Detection: UV at 254 nm
Crystallization Techniques
- Ethanol/diethyl ether
- Acetone/hexane
- Isopropanol/water
- Dissolve crude product in minimum hot solvent
- Filter hot solution
- Cool slowly to room temperature
- Further cool in ice bath
- Filter crystals and wash with cold solvent
- Dry under vacuum at 40-50°C
Spectroscopic Confirmation
The successful synthesis of this compound can be confirmed through various spectroscopic techniques:
NMR Spectroscopy
- Expected signals for methyl groups (δ ~2.2-2.3 ppm)
- Aromatic protons (δ ~6.8-7.2 ppm)
- Cyclopropyl protons (δ ~0.4-1.0 ppm)
- Methylene protons (δ ~2.5-3.0 ppm)
- NH proton (broad signal, δ ~8.0-9.0 ppm)
- Methyl carbons (δ ~21 ppm)
- Aromatic carbons (δ ~125-145 ppm)
- Cyclopropyl carbons (δ ~5-10 ppm)
- Quaternary carbon (δ ~25-30 ppm)
- Methylene carbon (δ ~45-50 ppm)
Mass Spectrometry
- Molecular ion peak [M-Cl]+ at m/z 216
- Fragmentation pattern showing loss of cyclopropyl group
- Base peak corresponding to dimethylphenyl fragment
Quality Control Parameters
For research-grade this compound, the following quality control parameters are typically assessed:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Appearance | White to off-white crystalline powder | Visual inspection |
| Purity | ≥95% | HPLC |
| Identity | Conforms to structure | NMR, MS |
| Water content | ≤0.5% | Karl Fischer titration |
| Residual solvents | Within ICH limits | GC headspace |
| Melting point | Characteristic range | Differential scanning calorimetry |
| Optical rotation | If applicable | Polarimetry |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include the inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs. Amide/Urea Groups : The target compound’s cyclopropane rings may confer greater metabolic stability compared to the amide or urea linkages in propanil and iprodione metabolites, which are prone to hydrolysis .
- Aromatic Substitution: The 3,5-dimethylphenyl group in the target compound contrasts with the dichlorophenyl groups in propanil and iprodione metabolites.
- Amine Hydrochloride vs. Neutral Amides : The protonated amine in the target compound may facilitate stronger ionic interactions with biological targets (e.g., enzymes or receptors), whereas neutral amides in propanil and isoxaben rely on hydrogen bonding .
Mechanistic and Efficacy Comparison
| Compound | Hypothesized Mechanism of Action | Efficacy Factors |
|---|---|---|
| Target Compound | Potential acetylcholinesterase inhibition or cytochrome P450 modulation | High lipophilicity may enhance residual activity |
| Propanil | Photosystem II inhibition in plants | Rapid action but short-lived due to hydrolysis |
| Iprodione Metabolite | Disruption of fungal cell membrane integrity | Broad-spectrum but resistance observed |
| Isoxaben | Cellulose biosynthesis inhibition | Selective for monocot weeds |
Research Findings :
- Propanil’s amide group is susceptible to enzymatic degradation, limiting its persistence in soil. In contrast, the cyclopropane rings in the target compound may reduce enzymatic cleavage, extending its half-life .
- Isoxaben’s benzamide structure targets cellulose synthesis, a mechanism distinct from the target compound’s hypothesized enzyme inhibition. This suggests divergent applications (e.g., grass vs. broadleaf weed control) .
Toxicity and Environmental Impact
| Compound | Acute Toxicity (LD₅₀, Rat Oral) | Environmental Persistence |
|---|---|---|
| Target Compound | Not available (inferred moderate) | Likely moderate due to stability |
| Propanil | 1,400 mg/kg | Low (hydrolyzes rapidly) |
| Iprodione Metabolite | 3,200 mg/kg | Moderate (stable in soil) |
| Isoxaben | >5,000 mg/kg | High |
Notes:
- The target compound’s environmental impact remains speculative. Its stability could pose bioaccumulation risks, necessitating further ecotoxicological studies.
Biological Activity
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by two cyclopropyl groups and a dimethylphenyl moiety. Its chemical formula is with a molecular weight of 202.29 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing neurotransmitter release or receptor activity.
Biological Activity Overview
| Activity | Description |
|---|---|
| Receptor Interaction | Potential modulation of dopamine and serotonin receptors |
| Neuroprotective Effects | May exhibit neuroprotective properties in models of neurodegeneration |
| Anti-inflammatory Action | Possible reduction in inflammatory markers in vitro |
| Cardiovascular Effects | Potential influence on platelet aggregation and thrombotic events |
Case Studies
- Neuroprotective Studies : In a study evaluating the neuroprotective effects of cyclopropanamine derivatives, this compound demonstrated significant reductions in neuronal cell death in models of oxidative stress. This suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Platelet Aggregation : Research indicates that compounds similar to this compound may inhibit platelet aggregation, thus serving as potential agents for the prevention of thrombotic events. This aligns with findings related to ticagrelor, a known P2Y12 receptor antagonist.
- Inflammatory Response : In vitro studies have shown that this compound can modulate cytokine production in macrophages, leading to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect could be beneficial in treating inflammatory conditions.
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Cyclization Reactions : The cyclopropane rings are formed through cyclization reactions involving suitable precursors.
- Hydrochloride Formation : The final product is converted into its hydrochloride form to enhance solubility.
A simplified synthetic pathway can be outlined as follows:
- Starting Material Preparation : Synthesize 3,5-dimethylphenyl derivatives.
- Cyclopropanation Reaction : Utilize cyclopropanation techniques to introduce the cyclopropane moieties.
- Formation of Hydrochloride Salt : Treat the base form with hydrochloric acid to obtain the hydrochloride salt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
